1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea
Description
This compound features a urea backbone linked to a 2,3-dihydrobenzofuran moiety and an o-tolyl group via a dimethylaminoethyl chain. The o-tolyl substituent introduces lipophilicity, which may influence membrane permeability and target binding.
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14-6-4-5-7-17(14)22-20(24)21-13-18(23(2)3)15-8-9-19-16(12-15)10-11-25-19/h4-9,12,18H,10-11,13H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINPAOZDUUKHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)OCC3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea is a synthetic compound that has attracted significant interest in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a dihydrobenzofuran moiety, a dimethylaminoethyl group, and an o-tolyl urea segment. Its molecular formula is C19H24N2O2, with a molecular weight of 316.41 g/mol. The structural characteristics contribute to its diverse biological activities.
The biological activity of this compound is believed to involve interactions with various molecular targets:
- Receptor Interaction : It may bind to G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell growth and differentiation.
- Enzyme Inhibition : The compound could inhibit enzymes involved in inflammatory responses or cancer cell proliferation, such as kinases and phosphatases.
- Ion Channel Modulation : Potential effects on ion channels may alter cellular excitability and neurotransmission.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest significant anticancer properties. For instance, compounds with similar structures have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 μM to over 100 μM against various cancer cell lines, including breast, prostate, and lung cancers .
- Antimicrobial Effects : Some derivatives have displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological effects of urea derivatives similar to this compound:
Table 1: Summary of Biological Activities
| Study Reference | Activity Type | Observed Effect | Concentration (μM) |
|---|---|---|---|
| Antitumor | GI50 against OVCAR-4 ovarian cancer | 25.9 | |
| Antibacterial | MIC against S. aureus | 0.03 | |
| Anti-inflammatory | Cytokine inhibition | Not specified |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the benzyl ring significantly influence the biological activity of the compound:
- Substituent Variations : Different functional groups on the aromatic rings can enhance or diminish efficacy against specific targets.
- Hydrophobicity and Solubility : The balance between hydrophilic and hydrophobic characteristics affects bioavailability and interaction with biological membranes.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it may interact with specific receptors or enzymes involved in cancer pathways, potentially leading to apoptosis in malignant cells .
- Case Study : A study published in Molecules demonstrated that derivatives of similar urea compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a similar potential for this compound .
-
Anti-inflammatory Properties :
- Research suggests that 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea may inhibit enzymes involved in inflammatory pathways, which could be beneficial in treating autoimmune diseases.
- Mechanism of Action : The compound may modulate the activity of cyclooxygenase enzymes or other inflammatory mediators, reducing inflammation and pain .
-
Neuroprotective Effects :
- Preliminary studies indicate that the compound might have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. Its interaction with neurotransmitter systems could help mitigate neuronal damage .
- Research Findings : Similar compounds have been shown to protect neuronal cells from oxidative stress-induced apoptosis, hinting at the potential for this compound to exhibit similar effects.
Molecular Targets and Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Binding : The compound likely binds to G-protein coupled receptors (GPCRs), influencing signal transduction pathways related to cell growth and survival.
- Ion Channel Modulation : Interaction with ion channels could affect cellular excitability and neurotransmission, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
- M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea): Key Differences: Replaces the dihydrobenzofuran and o-tolyl groups with pyridinyl and trifluoromethyl/morpholino-phenyl moieties. Impact: The morpholino group enhances water solubility compared to the o-tolyl group, while the trifluoromethyl group increases metabolic stability . Activity: M64HCl (its hydrochloride salt) is noted as a FAK activator, suggesting that the target compound may share kinase-modulating properties but with altered selectivity due to substituent differences .
- Sumatriptan Succinate-Related Compounds: Example: [3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide (Sumatriptan Related Compound A). Key Differences: Sulfonamide backbone instead of urea; indole core instead of dihydrobenzofuran. The indole core offers distinct electronic properties, possibly altering receptor interactions .
Urea vs. Thiourea Derivatives
- 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea: Key Differences: Thiourea (C=S) replaces urea (C=O); naphthalenyl substituent instead of o-tolyl. Impact: Thiourea derivatives generally exhibit lower metabolic stability due to susceptibility to hydrolysis but may have stronger hydrophobic interactions.
Core Structure Variations: Dihydrobenzofuran vs. Indole/Pyrimidine
- Pirimicarb (2-Dimethylamino-5,6-dimethylpyrimidinyl-4-N,N-dimethylcarbamate): Key Differences: Pyrimidine core replaces dihydrobenzofuran; carbamate functional group instead of urea. Impact: The pyrimidine ring offers nitrogen-rich hydrogen-bonding sites, while the carbamate group may confer different pharmacokinetic profiles (e.g., prolonged half-life) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the 2,3-dihydrobenzofuran core. Key steps include:
- Cyclization to form the dihydrobenzofuran ring using dehydrating agents (e.g., POCl₃) under controlled temperatures (60–80°C) .
- Amine alkylation : Introducing the dimethylaminoethyl group via nucleophilic substitution, optimized using polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) .
- Urea coupling : Reacting the intermediate amine with o-tolyl isocyanate in anhydrous THF at 0–5°C to minimize side reactions .
Analytical validation (NMR, HPLC) is critical at each step to confirm purity (>95%) and structural integrity .
Advanced: How can reaction path search algorithms and quantum chemical calculations enhance synthesis efficiency?
Methodological Answer:
Computational tools like density functional theory (DFT) can predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction path optimization : ICReDD’s approach combines quantum calculations (e.g., Gibbs free energy profiles) with machine learning to identify optimal conditions (solvent, temperature) for cyclization and alkylation steps .
- Catalyst screening : Virtual screening of Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for regioselective dihydrobenzofuran formation .
Experimental validation via small-scale parallel reactors (e.g., 96-well plates) allows rapid testing of computationally predicted conditions .
Basic: Which analytical techniques are essential for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., dihydrobenzofuran C-5 substitution) and detects stereochemical impurities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₁H₂₆N₄O₂) and detects byproducts (e.g., incomplete urea coupling) .
- HPLC with UV/ELSD detection : Quantifies purity (>98%) and monitors degradation under stress conditions (e.g., acidic hydrolysis) .
Advanced: How can conflicting bioactivity data across assays be systematically resolved?
Methodological Answer:
Contradictions in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay-specific variables. Strategies include:
- Orthogonal assays : Compare results from fluorescence polarization (binding affinity) vs. cell-based viability assays (functional activity) to distinguish direct target engagement from off-target effects .
- Buffer optimization : Test pH-dependent solubility (e.g., PBS vs. HEPES) to address false negatives caused by aggregation .
- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .
Basic: What structural features govern the compound’s reactivity and stability?
Methodological Answer:
- Dihydrobenzofuran core : The electron-rich furan ring increases susceptibility to electrophilic substitution but requires anhydrous conditions to prevent ring-opening hydrolysis .
- Dimethylaminoethyl side chain : The tertiary amine enhances solubility in polar solvents but may form stable salts (e.g., HCl salts) during purification .
- Urea linkage : Prone to hydrolysis under acidic/alkaline conditions; stability studies (e.g., accelerated degradation at pH 1–13) guide formulation strategies .
Advanced: What integrated approaches are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
- Molecular docking and dynamics : Simulate binding to proposed targets (e.g., kinase ATP pockets) using AutoDock Vina or Schrödinger Suite, validated by mutagenesis studies (e.g., Kd shifts in mutant vs. wild-type proteins) .
- Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with MS/MS to identify off-target protein interactions .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., ERK/MAPK inhibition) in treated cell lines .
Basic: What are the key considerations for designing SAR studies on this urea derivative?
Methodological Answer:
- Core modifications : Synthesize analogs with substituted dihydrobenzofurans (e.g., 5-Cl vs. 5-OMe) to assess electronic effects on target binding .
- Side chain variation : Replace dimethylaminoethyl with morpholino or piperazinyl groups to evaluate steric vs. electronic contributions .
- Urea bioisosteres : Test thiourea or carbamate derivatives to determine hydrogen-bonding requirements .
Advanced: How can chemoinformatics tools optimize lead compound development?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to forecast pharmacokinetic liabilities (e.g., CYP3A4 inhibition, blood-brain barrier penetration) .
- QSAR modeling : Train models on bioactivity data (e.g., pIC₅₀) to prioritize analogs with predicted improved potency and selectivity .
- Fragment-based design : Deconstruct the molecule into fragments (dihydrobenzofuran, urea) for virtual screening of combinatorial libraries .
Basic: What protocols ensure safe handling and disposal of this compound?
Methodological Answer:
- Hazard assessment : Review Safety Data Sheets (SDS) for analogs (e.g., CAS 139149-55-6) to identify risks (e.g., acute toxicity, environmental hazards) .
- Waste treatment : Hydrolyze urea residues under basic conditions (pH >12) followed by incineration to prevent environmental release .
Advanced: How can isotopic labeling (e.g., ¹⁴C, ²H) aid in pharmacokinetic and metabolic studies?
Methodological Answer:
- Synthesis of labeled analogs : Introduce ¹⁴C at the urea carbonyl via reaction with ¹⁴COCl₂ or ²H in the dimethylaminoethyl group using deuterated reagents (e.g., CD₃I) .
- Tracer studies : Use LC-MS/MS to quantify metabolite formation (e.g., hepatic CYP450-mediated N-demethylation) in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
